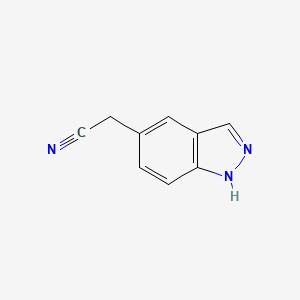

2-(1H-Indazol-5-yl)acetonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

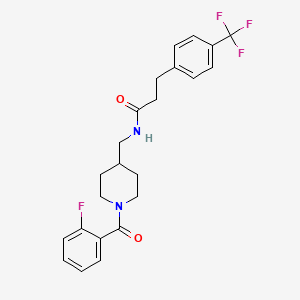

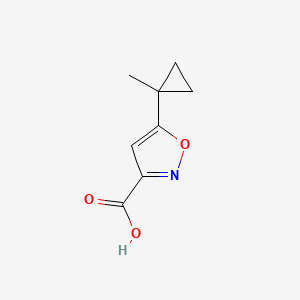

2-(1H-indazol-5-yl)acetonitrile is a heterocyclic organic compound. It is a derivative of indazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of indazole derivatives, such as 2-(1H-indazol-5-yl)acetonitrile, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 2-(1H-indazol-5-yl)acetonitrile includes a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(1H-indazol-5-yl)acetonitrile include transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

2-(1H-indazol-5-yl)acetonitrile is a powder at room temperature. It has a molecular weight of 157.17 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Der Imidazolring der Verbindung, der mit einer Indazol-Einheit verschmolzen ist, trägt zu ihrem antibakteriellen Potenzial bei. Forscher haben Derivate von 2-(1H-Indazol-5-yl)acetonitril synthetisiert und ihre antibakterielle Wirkung gegen verschiedene Krankheitserreger untersucht. Diese Verbindungen zeigen eine vielversprechende Aktivität gegen grampositive und gramnegative Bakterien, was sie zu wertvollen Kandidaten für neue Antibiotika macht .

Antikrebs-Eigenschaften

Indazolhaltige heterocyclische Verbindungen haben als potenzielle Antikrebsmittel Aufmerksamkeit erregt. Die einzigartigen strukturellen Merkmale von this compound tragen zu seinen zytotoxischen Wirkungen bei. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht und eine Hemmung der Zellproliferation und Induktion der Apoptose festgestellt. Weitere Studien sind erforderlich, um die genauen Mechanismen zu klären und seine Wirksamkeit zu optimieren .

Entzündungshemmende Wirkungen

In-vivo-Experimente haben gezeigt, dass bestimmte 2,3-disubstituierte Tetrahydro-2H-Indazole, darunter unsere Verbindung von Interesse, eine entzündungshemmende Wirkung zeigen. Diese Ergebnisse deuten auf eine Rolle bei der Behandlung von entzündlichen Erkrankungen hin, obwohl weitere Forschung erforderlich ist .

Lumineszierende Materialien und molekulare Sonden

Eine Schiff-Base-Verbindung, die zwei Indazoleinheiten enthält, die durch eine flexible Polyethylenbrücke miteinander verbunden sind, wurde synthetisiert. Diese Verbindung zeigt sich als vielversprechendes lumineszierendes Material und eine Matrix für die MALDI-TOF-MS-Analyse. Ihre einzigartige Struktur und ihre photophysikalischen Eigenschaften machen sie zu einem interessanten Kandidaten für verschiedene Anwendungen in der Materialwissenschaft und Biochemie .

Antihypertensives Potenzial

Obwohl sie nicht direkt mit this compound zusammenhängen, wurden andere Indazol-Derivate auf ihre antihypertensiven Wirkungen untersucht. Diese Verbindungen modulieren den Blutdruck, indem sie mit spezifischen Rezeptoren oder Signalwegen interagieren. Zukünftige Studien könnten ähnliche Wirkungen für unsere Verbindung untersuchen .

Wirkmechanismus

Target of Action

Indazole-containing compounds, which include 2-(1h-indazol-5-yl)acetonitrile, are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .

Mode of Action

Indazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Given the diverse biological activities of indazole derivatives, it can be inferred that the compound likely induces a range of molecular and cellular changes depending on the specific biological target and context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-indazol-5-yl)acetonitrile. For instance, the compound’s solubility in water and other polar solvents suggests that its action could be influenced by the hydration status of the biological environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Compounds containing an indazole nucleus have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Cellular Effects

Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .

Molecular Mechanism

Indazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of indazole derivatives have been a subject of study in various in vitro and in vivo studies .

Dosage Effects in Animal Models

Indazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Indazole derivatives have been reported to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Indazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Eigenschaften

IUPAC Name |

2-(1H-indazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRRKEBZJBTOTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000543-14-5 |

Source

|

| Record name | 2-(1H-indazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2368946.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)

![N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)

![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)